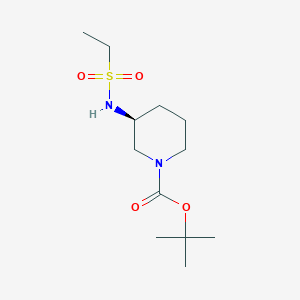

![molecular formula C18H15N3O3S B2454992 N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 303092-88-8](/img/structure/B2454992.png)

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

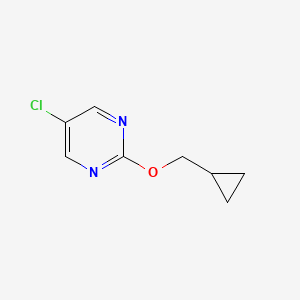

“N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide” is a chemical compound with the linear formula C18H15N3O3 . It is part of a class of compounds known as benzenesulfonamides . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of “this compound” is 353.403 . The compound has a linear formula of C18H15N3O3 .Physical And Chemical Properties Analysis

“this compound” is a solid . The compound has a linear formula of C18H15N3O3 and a molecular weight of 353.403 .Aplicaciones Científicas De Investigación

Structure-Function Relationship in Colorectal Tumor Cells

Thiazolides, including derivatives related to N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide, have been studied for their apoptosis-inducing capabilities in colorectal tumor cells. These compounds interact with the detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1), which is frequently overexpressed in various tumors, including colon carcinomas. The interaction with GSTP1 is crucial for thiazolide-induced apoptosis, highlighting the importance of the molecular structures of thiazolides in engaging with biological targets to induce cell death in cancer cells (Brockmann et al., 2014).

Anticonvulsant Activity

Research has also delved into the anticonvulsant properties of thiazole derivatives. In a study focused on the development of quality control methods for anticonvulsants, derivatives of 1,3,4-thiadiazole, a structural component related to the core structure of this compound, demonstrated high anticonvulsive activity. This research underscores the potential of thiazole derivatives in contributing to the development of new anticonvulsant medications (Sych et al., 2018).

Antimicrobial and Antitubercular Agents

A variety of thiazolidinone derivatives, including those structurally similar to this compound, have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. These compounds exhibit promising activity against selected bacteria, fungi, and Mycobacterium tuberculosis, indicating the potential of such molecules in addressing infectious diseases (Samadhiya et al., 2014).

Anti-Leishmanial Activity

Thiadiazol-amines, closely related to this compound, have been synthesized and tested for their anti-leishmanial activity, showing significant efficacy against the promastigote form of Leishmania major. This research highlights the potential of thiazole derivatives in developing treatments for leishmaniasis, a disease caused by the parasite Leishmania (Tahghighi et al., 2012).

Mecanismo De Acción

While the specific mechanism of action for “N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide” is not available, it’s worth noting that 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs, has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

Safety and Hazards

Propiedades

IUPAC Name |

N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c1-12-5-7-13(8-6-12)9-16-11-19-18(25-16)20-17(22)14-3-2-4-15(10-14)21(23)24/h2-8,10-11H,9H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOMTLAJLXGQAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({(Z)-[1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate](/img/structure/B2454909.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2454913.png)

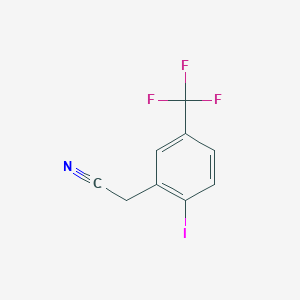

![2-[[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2454915.png)

![5-[1-(2,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2454916.png)

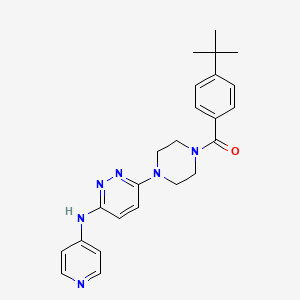

![naphthalen-2-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2454921.png)

triazin-4-one](/img/structure/B2454923.png)

![3-(2-methoxyethyl)-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2454929.png)